3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C12H16FNO2 and a molecular weight of 225.26 g/mol . This compound features a pyrrolidine ring substituted with a 3-fluoro-4-methoxybenzyl group and a hydroxyl group at the 3-position of the pyrrolidine ring . It is used primarily in research settings and has various applications in chemistry, biology, and potentially medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.
Introduction of the Fluoro and Methoxy Groups: The 3-fluoro-4-methoxybenzyl group can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide precursor.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the fluoro group to a hydrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, peracids, or chromium-based oxidizing agents.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides, acyl halides, or other nucleophiles/electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could yield a variety of substituted pyrrolidine derivatives .
Scientific Research Applications
3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol is not well-characterized. it is likely to interact with biological targets through its functional groups, such as the hydroxyl, fluoro, and methoxy groups. These interactions could involve hydrogen bonding, hydrophobic interactions, or covalent bonding with specific amino acid residues in proteins .
Comparison with Similar Compounds
Similar Compounds
3-(3-Fluoro-4-methoxyphenyl)pyrrolidine: Lacks the hydroxyl group at the 3-position of the pyrrolidine ring.
3-(4-Methoxybenzyl)pyrrolidin-3-ol: Lacks the fluoro group on the benzyl ring.
3-(3-Fluorobenzyl)pyrrolidin-3-ol: Lacks the methoxy group on the benzyl ring.
Uniqueness
3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol is unique due to the presence of both the fluoro and methoxy groups on the benzyl ring, as well as the hydroxyl group on the pyrrolidine ring. These functional groups confer specific chemical and biological properties that distinguish it from similar compounds .
Properties
Molecular Formula |
C12H16FNO2 |
---|---|
Molecular Weight |
225.26 g/mol |
IUPAC Name |
3-[(3-fluoro-4-methoxyphenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C12H16FNO2/c1-16-11-3-2-9(6-10(11)13)7-12(15)4-5-14-8-12/h2-3,6,14-15H,4-5,7-8H2,1H3 |
InChI Key |
HTULDZWJTXEWOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2(CCNC2)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.